
1-Benzyl-4-(2-Chlorphenoxy)piperidin
Übersicht
Beschreibung
“1-Benzyl-4-(2-chlorophenoxy)piperidine” is a chemical compound with the molecular formula C18H20ClNO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(2-chlorophenoxy)piperidine” can be represented by the linear formula C18H20ClNO . The InChI key for this compound is BSFOBRFGIFRVCP-UHFFFAOYSA-N .
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(2-chlorophenoxy)piperidine is not fully understood. It is thought to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO enzymes, this compound may reduce the breakdown of these neurotransmitters, which could lead to increased levels in the brain and potentially provide neuroprotective effects.
Biochemical and Physiological Effects
1-Benzyl-4-(2-chlorophenoxy)piperidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have neuroprotective effects. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4-(2-chlorophenoxy)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is important to note that this compound has not been approved for use in humans, and its effects on humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for the study of 1-benzyl-4-(2-chlorophenoxy)piperidine. These include further research into its potential use in the treatment of neurodegenerative diseases, as well as further research into its potential to inhibit the growth of certain cancer cells. In addition, further research into its potential anti-inflammatory, antioxidant, and cardiovascular effects could be beneficial. Finally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Hemmung der Cholinesterase
1-Benzyl-4-(2-Chlorphenoxy)piperidin: Derivate sind bekannt für ihre Rolle bei der Hemmung von Cholinesterase-Rezeptoren. Dies ist besonders wichtig im Zusammenhang mit der Alzheimer-Krankheit, bei der die Benzyl-Piperidin-Gruppe für eine erfolgreiche Hemmung unerlässlich ist. Die Verbindungen binden gut an die katalytische Stelle des AChE-Enzyms und interagieren mit wichtigen Aminosäuren wie Trp84, Trp279, Phe330 und Phe331 .
Antimalarielle Aktivität
Piperidinderivate wurden synthetisiert und auf ihre Wirksamkeit gegen Malaria untersucht. Verbindungen mit der 1,4-disubstituierten Piperidinstruktur zeigten vielversprechende Ergebnisse gegen Chlorquin-sensitive und Chlorquin-resistente Stämme von Plasmodium falciparum. Diese Ergebnisse deuten auf potenzielle Anwendungen bei der Entwicklung neuer Antimalariamittel hin .
Synthese von Spirocyclischen Verbindungen
Die Verbindung wird als Baustein bei der Synthese von spirocyclischen Furopyridinen verwendet. Diese Verbindungen sind von Interesse als Haloperidol-sensitive σ-Rezeptor-Liganden, die Auswirkungen auf die Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen haben .
Ligandenkonzentrationsstudien
This compound wurde in Studien verwendet, um die an Epoxy-aktiviertem Sepharose 6B gebundene Ligandenkonzentration zu bestimmen. Diese Anwendung ist in der biochemischen Forschung entscheidend, um Liganden-Rezeptor-Interaktionen zu verstehen .
Pharmakologische Anwendungen
Piperidinderivate, einschließlich this compound, sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden. Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie und sind integrale Bestandteile bei der Synthese verschiedener medizinischer Verbindungen .
Methoden der organischen Synthese
Die Entwicklung schneller und kostengünstiger Methoden zur Synthese von substituierten Piperidinen, wie this compound, ist eine wichtige Aufgabe in der modernen organischen Chemie. Diese Verbindung ist an verschiedenen intra- und intermolekularen Reaktionen beteiligt, die zur Bildung verschiedener Piperidinderivate führen .
Safety and Hazards
The safety information for “1-Benzyl-4-(2-chlorophenoxy)piperidine” indicates that it is classified under GHS07 and GHS09. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H400 (very toxic to aquatic life). Precautionary measures include avoiding release to the environment and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-benzyl-4-(2-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-4-5-9-18(17)21-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBNRKJHBOAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694721 | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900512-07-4 | |
| Record name | 4-(2-Chlorophenoxy)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

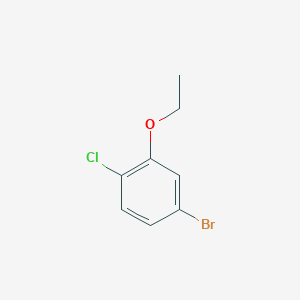

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
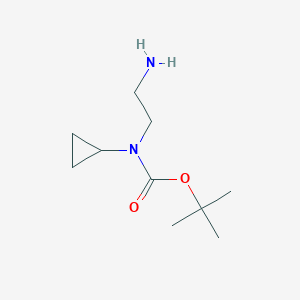
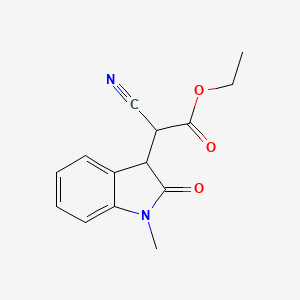
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)


![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

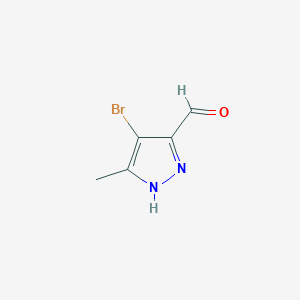

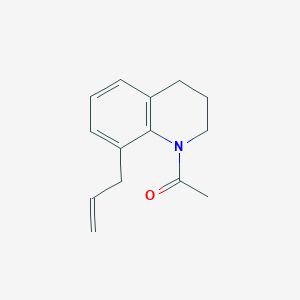
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)